Pyrazole hydrochloride
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Overview
Description
Pyrazole hydrochloride is an organic compound belonging to the azole group, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This heterocyclic compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole hydrochloride can be synthesized through several methods:
Cyclocondensation: This involves the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic conditions to form pyrazole derivatives.
Cycloaddition: This method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form pyrazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using hydrazine and diketones or ketoesters. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazole hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as pyrazoline.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other derivatives with diverse functional groups .
Scientific Research Applications
Pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole-based compounds are explored for their therapeutic potential in treating various diseases.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazoline: A reduced form of pyrazole with a similar ring structure but different chemical properties.
Pyrazolidine: Another reduced form with a saturated ring structure.
Pyrazolone: An oxidized form with a ketone group.
Uniqueness
Pyrazole hydrochloride is unique due to its specific ring structure and the presence of two adjacent nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
35877-22-6 |
---|---|
Molecular Formula |
C3H5ClN2 |
Molecular Weight |
104.54 g/mol |
IUPAC Name |
1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-4-5-3-1;/h1-3H,(H,4,5);1H |
InChI Key |
JHTKOUJDEUQFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN=C1.Cl |
Origin of Product |
United States |
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